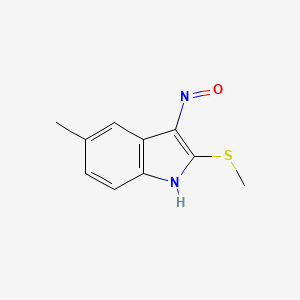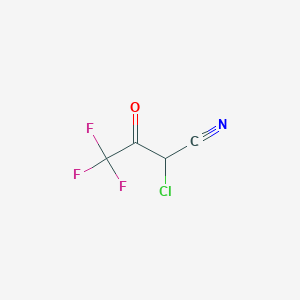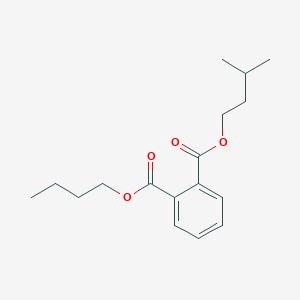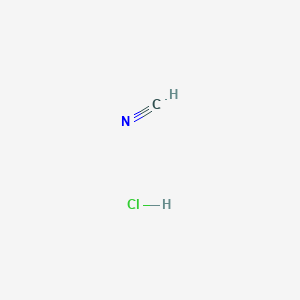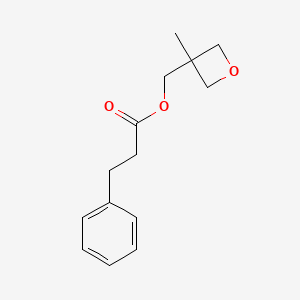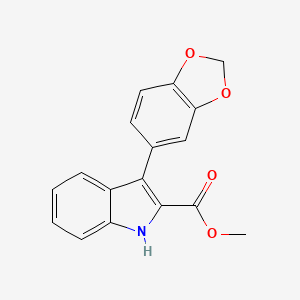
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a fused ring structure consisting of a benzene ring and a pyrrole ring. This particular compound features a benzodioxole group attached to the indole core, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester typically involves several steps:
Synthetic Routes and Reaction Conditions: The initial step often involves the formation of the indole core, which can be achieved through Fischer indole synthesis or other methods. The benzodioxole group is then introduced via electrophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced or replaced. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Pathways Involved: It may influence signaling pathways, gene expression, and metabolic processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxylic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 1H-Indole-2-carboxylic acid, 5-methyl-, methyl ester, and 1H-Indole-2-carboxylic acid, 7-nitro-, methyl ester, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the benzodioxole group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
178210-57-6 |
|---|---|
Molekularformel |
C17H13NO4 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
methyl 3-(1,3-benzodioxol-5-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-20-17(19)16-15(11-4-2-3-5-12(11)18-16)10-6-7-13-14(8-10)22-9-21-13/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
OVWXDHIKZWAOGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


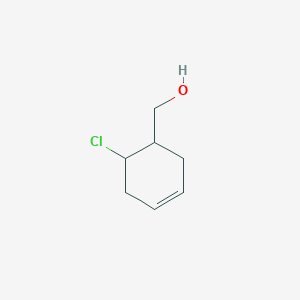

![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

